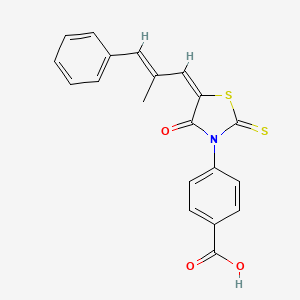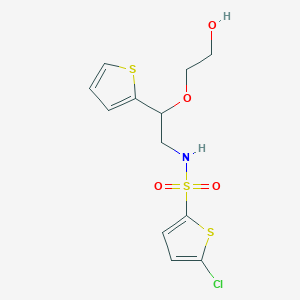
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Evaluation of Antitumor Activity
Compounds with structures similar to the mentioned chemical have been synthesized and evaluated for their antitumor activities. For example, new derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine have been developed, showing potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Such compounds, through their synthesis and biological evaluation, contribute to the development of potential anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Another application is found in the synthesis of analogues as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the DNA synthesis pathway, making them targets for anticancer and antibacterial drugs. Compounds based on the 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold have demonstrated high potency as dual inhibitors, indicating their potential as therapeutic agents (A. Gangjee et al., 2008).
Antimicrobial Applications
Novel heterocyclic compounds incorporating sulfonamide moieties have been synthesized for use as antimicrobial agents. Such structures have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens. This research avenue underscores the role of these compounds in developing new antimicrobial therapies (E. Darwish et al., 2014).
Crystal Structure Analysis
The study of crystal structures of complexes containing similar sulfonamide derivatives provides insights into their potential interactions and reactivity. Such analyses are crucial for understanding the binding mechanisms of these compounds to biological targets, which is essential for drug design and development (J. Obaleye et al., 2008).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-amino-3-(methylthio)benzoic acid to form the intermediate compound. This intermediate is then reacted with 2-thiouracil and N-(3-(methylthio)phenyl)acetamide to form the final product.", "Starting Materials": [ "3-chloro-4-methylbenzenesulfonyl chloride", "2-amino-3-(methylthio)benzoic acid", "2-thiouracil", "N-(3-(methylthio)phenyl)acetamide" ], "Reaction": [ "Step 1: 3-chloro-4-methylbenzenesulfonyl chloride is reacted with 2-amino-3-(methylthio)benzoic acid in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-thiouracil in the presence of a base such as potassium carbonate and a solvent such as DMF to form the final intermediate.", "Step 3: The final intermediate is then reacted with N-(3-(methylthio)phenyl)acetamide in the presence of a base such as triethylamine and a solvent such as DMF to form the final product." ] } | |
CAS番号 |
933240-18-7 |
製品名 |
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide |
分子式 |
C20H18ClN3O4S3 |
分子量 |
496.01 |
IUPAC名 |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O4S3/c1-12-6-7-15(9-16(12)21)31(27,28)17-10-22-20(24-19(17)26)30-11-18(25)23-13-4-3-5-14(8-13)29-2/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChIキー |
OWNIBYBTUYRSEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)SC)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2589441.png)
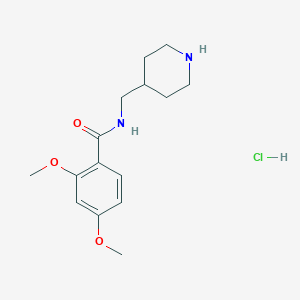
![N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2589446.png)
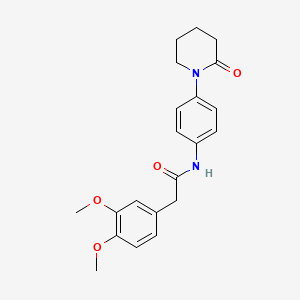
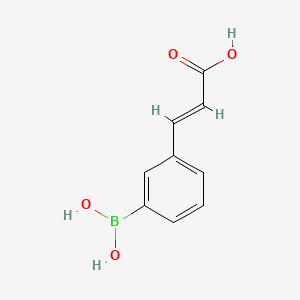
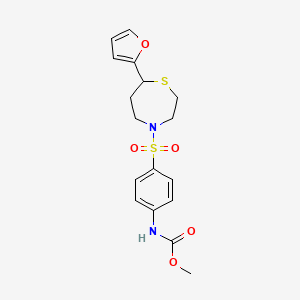
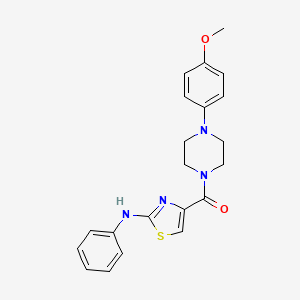
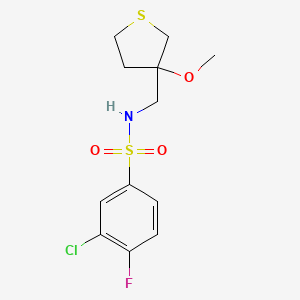
![{9-[4-(3-Chlorophenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2589454.png)
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2589455.png)
![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2589456.png)
![2-{4-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B2589458.png)
